N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be included .Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and similar compounds have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit significant inhibitory activity against human carbonic anhydrase I and II isoenzymes, with inhibition constants in a specific range, highlighting their potential in medical applications related to diseases involving these enzymes (Kucukoglu et al., 2016); (Ozmen Ozgun et al., 2019).
Antitubercular and Antimicrobial Agents
The compound and its derivatives have been explored for their potential as antitubercular and antimicrobial agents. Some specific derivatives of pyrazole sulfonamides, synthesized for this purpose, have shown potent anti-tubercular nature as well as good inhibition zones against specific bacteria (Bollikolla et al., 2021).
Cytotoxicity and Anticancer Applications
Several studies have focused on the cytotoxicity of these compounds, particularly on tumor and non-tumor cell lines. Some derivatives have been found to exhibit promising cytotoxic activities against various human tumor cell lines, indicating potential applications in anticancer therapy (Duan et al., 2016).
Synthesis and Biological Evaluation
A considerable amount of research has been dedicated to the synthesis and biological evaluation of these compounds. This includes developing novel synthesis methods and evaluating their biological activities in various contexts, such as their use as cyclooxygenase-2 inhibitors (Penning et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-9-14(19)13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDHORZIIHISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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